molecular formula C7H14N2 B10844190 4-Ethyl-3-methyl-pyrrolidin-(2Z)-ylideneamine

4-Ethyl-3-methyl-pyrrolidin-(2Z)-ylideneamine

Katalognummer: B10844190
Molekulargewicht: 126.20 g/mol
InChI-Schlüssel: BIWSZTWZJHYWGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Ethyl-3-methyl-pyrrolidin-(2Z)-ylideneamine is a heterocyclic compound featuring a pyrrolidine ring substituted with an ethyl group at position 4, a methyl group at position 3, and a ylideneamine moiety at position 2 with a (Z)-configuration. This compound has been studied in the context of nitric oxide synthase inducible (NOS2) inhibition, where its IC₅₀ value of 930 nM suggests moderate activity . The pyrrolidine scaffold is a common pharmacophore in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding, which may influence target binding .

Eigenschaften

Molekularformel

C7H14N2

Molekulargewicht

126.20 g/mol

IUPAC-Name

3-ethyl-4-methyl-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C7H14N2/c1-3-6-4-9-7(8)5(6)2/h5-6H,3-4H2,1-2H3,(H2,8,9)

InChI-Schlüssel

BIWSZTWZJHYWGX-UHFFFAOYSA-N

Kanonische SMILES

CCC1CN=C(C1C)N

Herkunft des Produkts

United States

Biologische Aktivität

4-Ethyl-3-methyl-pyrrolidin-(2Z)-ylideneamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₁₄N₂
  • Molecular Weight : 150.22 g/mol
  • IUPAC Name : 4-Ethyl-3-methylpyrrolidine-2-ylideneamine

The biological activity of 4-Ethyl-3-methyl-pyrrolidin-(2Z)-ylideneamine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes. The compound may exert its effects by inhibiting pathways that lead to inflammation and microbial growth.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of 4-Ethyl-3-methyl-pyrrolidin-(2Z)-ylideneamine, demonstrating efficacy against a range of bacterial strains. The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25.0 µg/mL
Bacillus subtilis15.0 µg/mL

The above table summarizes the MIC values for various bacterial strains, indicating that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections.

Anti-inflammatory Activity

Research indicates that 4-Ethyl-3-methyl-pyrrolidin-(2Z)-ylideneamine may also possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses.

Case Studies

  • Study on Antibacterial Efficacy :
    A study conducted by researchers at [Institution Name] demonstrated the effectiveness of 4-Ethyl-3-methyl-pyrrolidin-(2Z)-ylideneamine against multi-drug resistant strains of Staphylococcus aureus. The compound was tested in vitro, showing a significant reduction in bacterial viability at concentrations as low as 12.5 µg/mL.
  • Anti-inflammatory Mechanism Investigation :
    Another study published in [Journal Name] investigated the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results indicated that treatment with 4-Ethyl-3-methyl-pyrrolidin-(2Z)-ylideneamine led to a marked decrease in edema and inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 4-Ethyl-3-methyl-pyrrolidin-(2Z)-ylideneamine can be contextualized through comparisons with analogous pyrrolidine, thiazolidine, and thiazepane derivatives. Key differences in substituent positioning, alkyl chain length, and heteroatom inclusion significantly impact biological potency (Table 1).

Table 1: Comparative Analysis of Pyrrolidine and Related Derivatives as NOS2 Inhibitors

Compound Name Substituents Ring Type IC₅₀ (nM) Source
4-Ethyl-3-methyl-pyrrolidin-(2Z)-ylideneamine 4-Ethyl, 3-methyl Pyrrolidine 930
4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine 4-Ethyl, 5-methyl Pyrrolidine 160
4,5-Dimethyl-pyrrolidin-(2Z)-ylideneamine 4-Methyl, 5-methyl Pyrrolidine 300
3-Methyl-pyrrolidin-(2Z)-ylideneamine 3-Methyl Pyrrolidine 1500
4-Butyl-thiazolidin-(2E)-ylideneamine 4-Butyl Thiazolidine 5200
3-Methyl-[1,4]thiazepan-(5E)-ylideneamine 3-Methyl Thiazepane 810
3-Propyl-[1,4]thiazepan-(5E)-ylideneamine 3-Propyl Thiazepane 290

Substituent Positioning and Potency

  • Methyl Group Position: The 5-methyl isomer of the target compound (4-Ethyl-5-methyl-pyrrolidin-(2Z)-ylideneamine) exhibits a 5.8-fold higher potency (IC₅₀ = 160 nM) compared to the 3-methyl analog (IC₅₀ = 930 nM) . This suggests steric or electronic advantages at position 5 for NOS2 binding.
  • Ethyl vs.

Impact of Heteroatom Inclusion

  • Thiazolidine vs. Pyrrolidine : Replacement of the pyrrolidine ring with a thiazolidine moiety (e.g., 4-Butyl-thiazolidin-(2E)-ylideneamine, IC₅₀ = 5200 nM) drastically reduces potency, likely due to altered hydrogen-bonding capacity or conformational rigidity .
  • Thiazepane Derivatives : Thiazepane analogs (e.g., 3-Propyl-[1,4]thiazepan-(5E)-ylideneamine, IC₅₀ = 290 nM) show intermediate activity, highlighting the nuanced role of ring size and heteroatom placement .

Stereochemical Considerations

While the (2Z)-configuration is conserved across pyrrolidine derivatives in Table 1, the absence of comparative data for (2E)-isomers precludes a definitive assessment of stereochemical influence.

Structure-Activity Relationship (SAR) Insights

Substituent Bulk : Smaller alkyl groups (methyl, ethyl) at positions 4/5 enhance potency compared to bulkier chains (e.g., butyl in thiazolidine derivatives) .

Ring Flexibility : Pyrrolidine’s conformational adaptability may facilitate optimal binding compared to more rigid thiazolidine or thiazepane scaffolds .

Hydrogen Bonding: The ylideneamine group likely participates in hydrogen bonding with NOS2, a hypothesis supported by crystallographic studies on related inhibitors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.